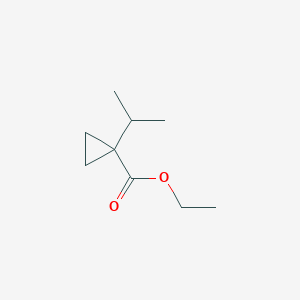

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate

Description

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring an ester group at the 1-position and an isopropyl substituent on the cyclopropane ring. Cyclopropane derivatives are notable for their ring strain, which imparts unique reactivity and stability profiles. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to act as a rigid scaffold for stereoselective transformations.

Properties

IUPAC Name |

ethyl 1-propan-2-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-8(10)9(5-6-9)7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLRAJBRBYIUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst to form the corresponding ester. The reaction conditions typically include refluxing the mixture to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate serves as a crucial building block in organic synthesis. Its cyclopropane moiety allows for the introduction of various functional groups through cyclopropanation reactions, which can lead to the formation of more complex molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Mechanistic Studies

The compound's unique structure influences its reactivity and interaction with other molecules. The strain in the cyclopropane ring enhances its electrophilic character, making it a suitable candidate for reactions such as nucleophilic substitutions and additions to alkenes.

Biological Applications

2.1 Antimicrobial Properties

Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. For instance, a study demonstrated that similar compounds effectively inhibited O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis in bacteria .

2.2 Antitumor Activity

The anticancer potential of this compound has been explored through in vitro assays on human cancer cell lines. Certain analogs exhibited cytotoxic effects with IC50 values in the nanomolar range, indicating their potential as anticancer agents. These findings support further investigation into their mechanisms of action and therapeutic applications.

2.3 Enzyme Inhibition

Cyclopropane derivatives are known to act as enzyme inhibitors by forming stable complexes with target enzymes, thereby reducing their activity. Studies have highlighted the effectiveness of these compounds in inhibiting key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Case Studies and Research Findings

Several case studies illustrate the biological efficacy of this compound:

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylates

Substituent Variation on the Cyclopropane Ring

Trimethylstannyl and Trimethylsilyl Derivatives

- Ethyl 2-(phenyl)-1-(trimethylstannyl)cyclopropane-1-carboxylate (2ab) : Prepared via dirhodium-catalyzed cyclopropanation, this derivative exhibits a trimethylstannyl group, enhancing its utility in cross-coupling reactions. The crude product showed a diastereomeric ratio (dr) of 1:1, with a 31% isolated yield for the trans-isomer (91% enantiomeric excess, ee) .

- Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate (2ca) : Substitution with a trimethylsilyl group resulted in a 24% yield of the cis-isomer (94% ee), highlighting the influence of electron-donating groups on stereochemical outcomes .

Key Difference : The isopropyl group in the target compound introduces steric bulk without the metalloid or silicon-based reactivity of stannyl/silyl analogues.

Aromatic and Nitro-Substituted Derivatives

- Ethyl 1-(4-methylbenzyl)-2-(4-nitrophenyl)cyclopropane-1-carboxylate : This derivative, synthesized via flash chromatography, achieved a low yield (9%) due to steric and electronic challenges posed by the 4-nitro and 4-methylbenzyl groups .

- Ethyl 2-(4-nitrophenyl)-1-(trimethylstannyl)cyclopropane-1-carboxylate (2ac) : The nitro group enhances electrophilicity, enabling applications in charge-transfer complexes. The trans-isomer was isolated in 31% yield (91% ee) .

Key Difference : The absence of electron-withdrawing groups (e.g., nitro) in the target compound reduces its electrophilic character, favoring nucleophilic substitutions at the ester group.

Amino-Substituted Cyclopropane Carboxylates

- Ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride: This derivative, with an amino group, is used in peptide mimetics. It is synthesized in high purity (NLT 97%) and serves as a pharmaceutical intermediate .

- Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride: Another amino-substituted variant (97% purity) highlights the role of basic nitrogen in enhancing solubility and bioactivity .

Key Difference: The isopropyl group in the target compound lacks hydrogen-bonding capability, reducing its interaction with biological targets compared to amino derivatives.

Functional Group Modifications

- Ethyl 2-formyl-1-cyclopropanecarboxylate: The formyl group enables further derivatization (e.g., condensation reactions).

- Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate: The cyanomethyl group introduces nitrile functionality, useful in click chemistry. Its cis-isomer is structurally validated but lacks application data .

Key Difference : The isopropyl group in the target compound provides steric stabilization without additional reactive sites, limiting its role in multi-step syntheses.

Ring Size and Steric Effects

- Ethyl 2-methyl-1-propan-2-ylcyclopentane-1-carboxylate : A cyclopentane analogue with reduced ring strain. The larger ring size decreases reactivity but improves thermal stability .

Key Difference : The cyclopropane ring in the target compound confers higher strain and reactivity compared to cyclopentane derivatives.

Biological Activity

Ethyl 1-(propan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of cyclopropane derivatives known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can undergo various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Nucleophilic Substitution : Replaces the ester group with other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The ester group can hydrolyze to release the active cyclopropane carboxylic acid, which may interact with enzymes or receptors, influencing various biological processes. The isopropyl group enhances lipophilicity and membrane permeability, thus affecting bioavailability and overall activity .

Antimicrobial Activity

Cyclopropane derivatives have shown significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. Studies indicate that compounds within this class can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

Research has also explored the antiviral potential of this compound. Cyclopropane derivatives have been associated with inhibition of viral replication, particularly in cases involving RNA viruses. The mechanism often involves interference with viral proteases or polymerases, crucial for viral maturation and replication .

Anticancer Activity

The anticancer properties of cyclopropane derivatives are noteworthy. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate antibacterial activity compared to standard antibiotics .

Antiviral Assays

In another study focusing on antiviral activity, this compound was tested against SARS-CoV-2 protease. Results showed that the compound could inhibit viral replication in vitro with an effective concentration (EC50) in the low micromolar range (approximately 1.5 µM), suggesting its potential as a lead compound for further antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.